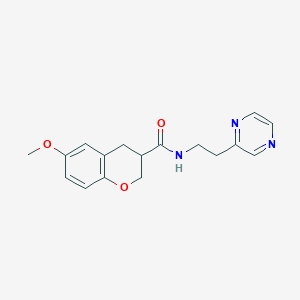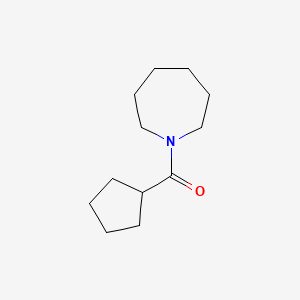
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide, also known as BQU57, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic benefits. BQU57 has been studied for its ability to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which has been implicated in the development of various diseases including cancer, inflammation, and heart disease. In
作用机制
The mechanism of action of 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide involves its ability to inhibit the activity of BRD4, a protein that plays a key role in the regulation of gene expression. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the epigenetic regulation of gene expression. By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to specific genes, resulting in their activation. However, overexpression of BRD4 has been linked to various diseases including cancer, inflammation, and heart disease. 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide inhibits the activity of BRD4 by binding to its bromodomain, preventing its interaction with acetylated lysine residues on histones and thereby inhibiting the activation of specific genes.
Biochemical and Physiological Effects:
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has been shown to inhibit cell growth and proliferation, induce cell cycle arrest, and promote apoptosis. Inflammatory proteins such as NF-κB and TNF-α have also been shown to be inhibited by 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide, resulting in reduced inflammation. Furthermore, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has been shown to reduce the progression of atherosclerosis, a major risk factor for heart disease.
实验室实验的优点和局限性
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes, making it a suitable compound for in vitro and in vivo studies. Furthermore, its synthesis has been optimized to produce high yields and purity, making it a reliable compound for scientific research. However, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide also has some limitations. Its mechanism of action is not fully understood, and its specificity for BRD4 inhibition has not been fully characterized. Furthermore, its potential toxicity and side effects have not been fully evaluated.
未来方向
There are several future directions for research on 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide. One area of research is to further characterize its mechanism of action and specificity for BRD4 inhibition. This could involve the use of structural biology techniques such as X-ray crystallography and NMR spectroscopy to determine the binding mode of 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide to BRD4. Another area of research is to evaluate its potential toxicity and side effects, which could involve in vitro and in vivo toxicity studies. Furthermore, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide could be studied in combination with other compounds for potential synergistic effects. Overall, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has the potential to be a valuable compound for scientific research and therapeutic development in various diseases.
合成方法
The synthesis of 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide involves several chemical reactions, starting with the reaction of 6-bromo-3-cyano-4-oxoquinoline with ethyl 4-bromobenzoate to produce 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)ethyl 4-bromobenzoate. This intermediate compound is then reacted with sodium hydride and N-(4-bromophenyl)acetamide to produce the final product, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide (2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide). The synthesis of 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
科学研究应用
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has been studied extensively for its potential therapeutic benefits in various diseases. One of the main areas of research has been in cancer treatment, where 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by targeting BRD4. BRD4 is a protein that plays a key role in the regulation of gene expression, and its overexpression has been linked to various types of cancer. By inhibiting BRD4 activity, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has the potential to be an effective treatment for cancer.
In addition to cancer, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has also been studied for its potential therapeutic benefits in other diseases such as inflammation and heart disease. Inflammation is a key factor in the development of various diseases, and 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has been shown to inhibit the activity of inflammatory proteins such as NF-κB and TNF-α. Furthermore, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide has been shown to reduce the progression of atherosclerosis, a major risk factor for heart disease.
属性
IUPAC Name |
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br2N3O2/c19-12-1-4-14(5-2-12)22-17(24)10-23-9-11(8-21)18(25)15-7-13(20)3-6-16(15)23/h1-7,9H,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMVRKWIGILIDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Br)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(4-bromophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dimethylcyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7563734.png)
![N-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7563746.png)

![1-[4-(2,4-Dimethylbenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7563765.png)
![Butyl 4-[[2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B7563766.png)

![2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7563793.png)


![6,8-Dichloro-3-[[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methyl]quinazolin-4-one](/img/structure/B7563811.png)
![1-(4-Acetyl-1,4-diazepan-1-yl)-2-(2-bicyclo[2.2.1]heptanyl)ethanone](/img/structure/B7563818.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide](/img/structure/B7563825.png)
![N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-propan-2-ylthiophene-3-carboxamide](/img/structure/B7563839.png)
